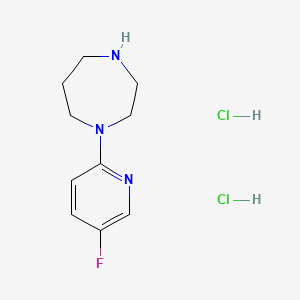

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to the pyridine ring and a diazepane ring structure

Mecanismo De Acción

Mode of Action

The exact mode of action of “1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is not clearly established. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .

Biochemical Pathways

The compound’s effects on downstream pathways will depend on its specific targets, which are currently unknown .

Result of Action

These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets .

Métodos De Preparación

The synthesis of 1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:

Fluorination of Pyridine:

Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Combination of Fluoropyridine and Diazepane: The final step involves the coupling of the fluoropyridine moiety with the diazepane ring under specific reaction conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Análisis De Reacciones Químicas

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.

Coupling Reactions: The diazepane ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common reagents used in these reactions include fluorinating agents, oxidizing and reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Aplicaciones Científicas De Investigación

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride: This compound has a similar fluoropyridine moiety but differs in the ring structure, which is a piperazine ring instead of a diazepane ring.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring but are fused with a pyrimidine ring, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(5-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride (CAS No. 1951441-18-1) is a chemical compound characterized by a fluorinated pyridine moiety and a diazepane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive studies detailing its mechanisms and applications are still emerging.

- Molecular Formula : C10H16Cl2FN3

- Molecular Weight : 268.16 g/mol

- IUPAC Name : 1-(5-fluoropyridin-2-yl)-1,4-diazepane; dihydrochloride

- Purity : Typically >95% in commercial preparations .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, potentially affecting cellular processes. The following aspects are noteworthy:

- Target Interaction : The compound may interact with receptors or enzymes, although specific targets remain unidentified.

- Biochemical Pathways : Its effects on downstream signaling pathways are yet to be determined, necessitating further research to clarify its biological roles.

Biological Activity

Research into the biological activity of this compound reveals several potential applications:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, fluorinated compounds often demonstrate enhanced activity against various bacterial strains due to their ability to disrupt membrane integrity or interfere with metabolic pathways .

Neuropharmacological Effects

Given the structural similarity to other diazepane derivatives known for their anxiolytic and sedative properties, there is potential for this compound to exhibit similar neuropharmacological effects. Investigations into its impact on neurotransmitter systems could reveal insights into its efficacy as a therapeutic agent for anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be helpful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(5-Fluoropyridin-2-yl)piperazine | Piperazine | Anxiolytic properties |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Pyrimidine | Antimicrobial activity |

This table illustrates how structural variations influence biological activities and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(5-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.2ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14;;/h2-3,8,12H,1,4-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDLMYURVQVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.